

A Technical Guide to the Dopamine D3 Receptor Selectivity of FAUC 365

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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological properties of **FAUC 365**, a compound noted for its high selectivity as a dopamine D3 receptor antagonist. This guide compiles available quantitative data, details key experimental methodologies for assessing its binding and functional activity, and visualizes relevant pathways and workflows to support further research and development.

Core Data Presentation

The following tables summarize the binding affinity of **FAUC 365** for various neurotransmitter receptors, highlighting its remarkable selectivity for the dopamine D3 receptor.

Table 1: Binding Affinity (Ki) of **FAUC 365** at Dopamine Receptors

Receptor Subtype	Ki (nM)	Reference
Dopamine D3	0.5	[1]
Dopamine D2 (Long)	3600	[1]
Dopamine D2 (Short)	2600	[1]
Dopamine D4.4	340	[1]
Dopamine D1	8800	[1]

Table 2: Binding Affinity (Ki) of **FAUC 365** at Serotonin Receptors

Receptor Subtype	Ki (nM)	Reference
5-HT1A	360	[1]
5-HT2	2000	[1]

Table 3: Selectivity Ratios of **FAUC 365**

Receptor Comparison	Selectivity Ratio (Ki Receptor / Ki D3)	Reference
D1 vs D3	17600	
D2 (Long) vs D3	7200	
D2 (Short) vs D3	5200	
D4 vs D3	680	

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Competitive Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines the procedure to determine the binding affinity (Ki) of a test compound like **FAUC 365** for the dopamine D3 receptor.

a) Materials:

- Cell Membranes: Membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK 293 cells).
- Radioligand: [3H]-Spiperone, a commonly used radiolabeled antagonist.

- Test Compound: **FAUC 365** or other compounds of interest.
- Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., Haloperidol) to determine non-specific binding.
- Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at a pH of 7.4.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity.

b) Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup: In a 96-well plate, add the assay components in the following order:
 - Assay buffer.
 - Test compound at various concentrations (typically a serial dilution).
 - Radioligand ([³H]-Spiperone) at a fixed concentration (e.g., 1 nM).
 - Cell membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

- **Data Analysis:** The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D3 Receptor Functional Assay (cAMP Accumulation Assay)

This protocol is designed to assess the functional activity of a compound like **FAUC 365** as an antagonist at the D3 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

a) Materials:

- **Cell Line:** A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or U2OS).
- **Agonist:** A known D3 receptor agonist (e.g., Dopamine or Quinpirole).
- **Test Compound:** **FAUC 365** or other potential antagonists.
- **cAMP Assay Kit:** A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).
- **Cell Culture Medium and Reagents.**

b) Procedure:

- **Cell Culture:** Culture the D3 receptor-expressing cells to an appropriate confluency in 96-well plates.
- **Compound Treatment:**
 - To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound (**FAUC 365**) for a defined period.

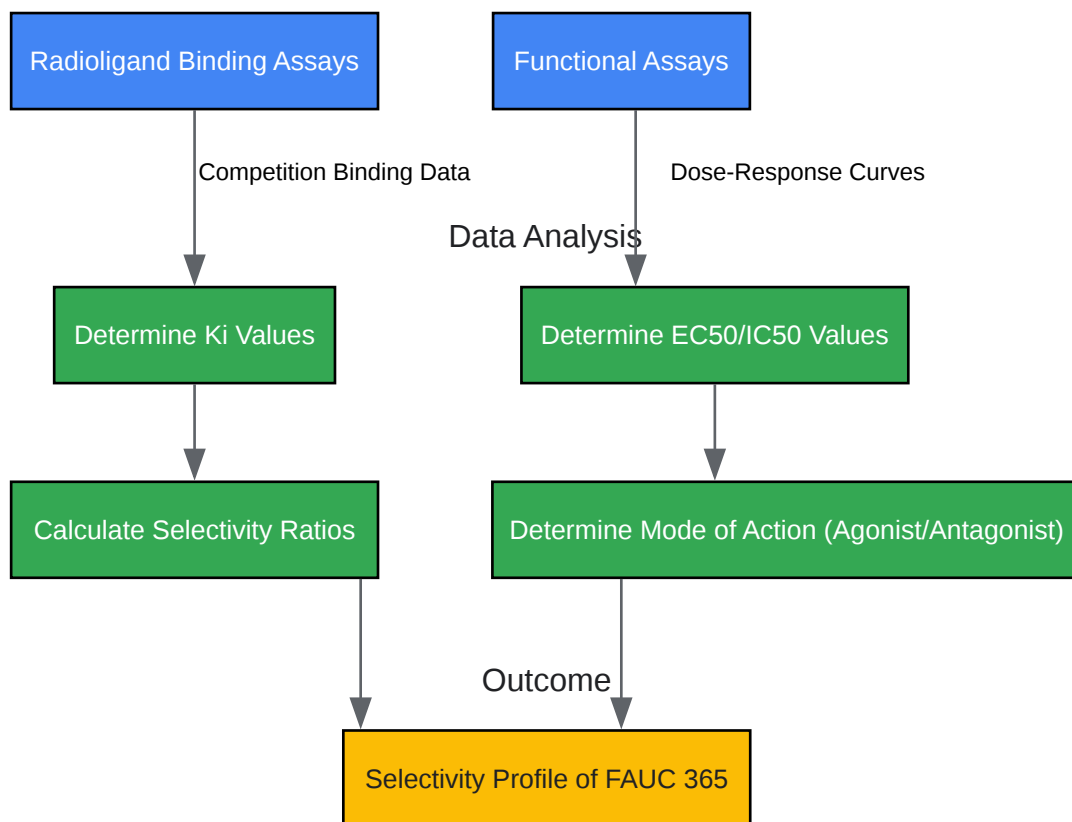
- Then, stimulate the cells with a fixed concentration of a D3 agonist (e.g., the EC50 concentration of dopamine) in the continued presence of the test compound.
- Cell Lysis and cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Data Analysis:
 - For antagonists, the data will show a concentration-dependent reversal of the agonist-induced inhibition of cAMP production.
 - The IC50 value for the antagonist is determined, which represents the concentration that reverses 50% of the agonist effect. This can be used to calculate the functional antagonist constant (Kb).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of **FAUC 365's** D3 receptor selectivity.

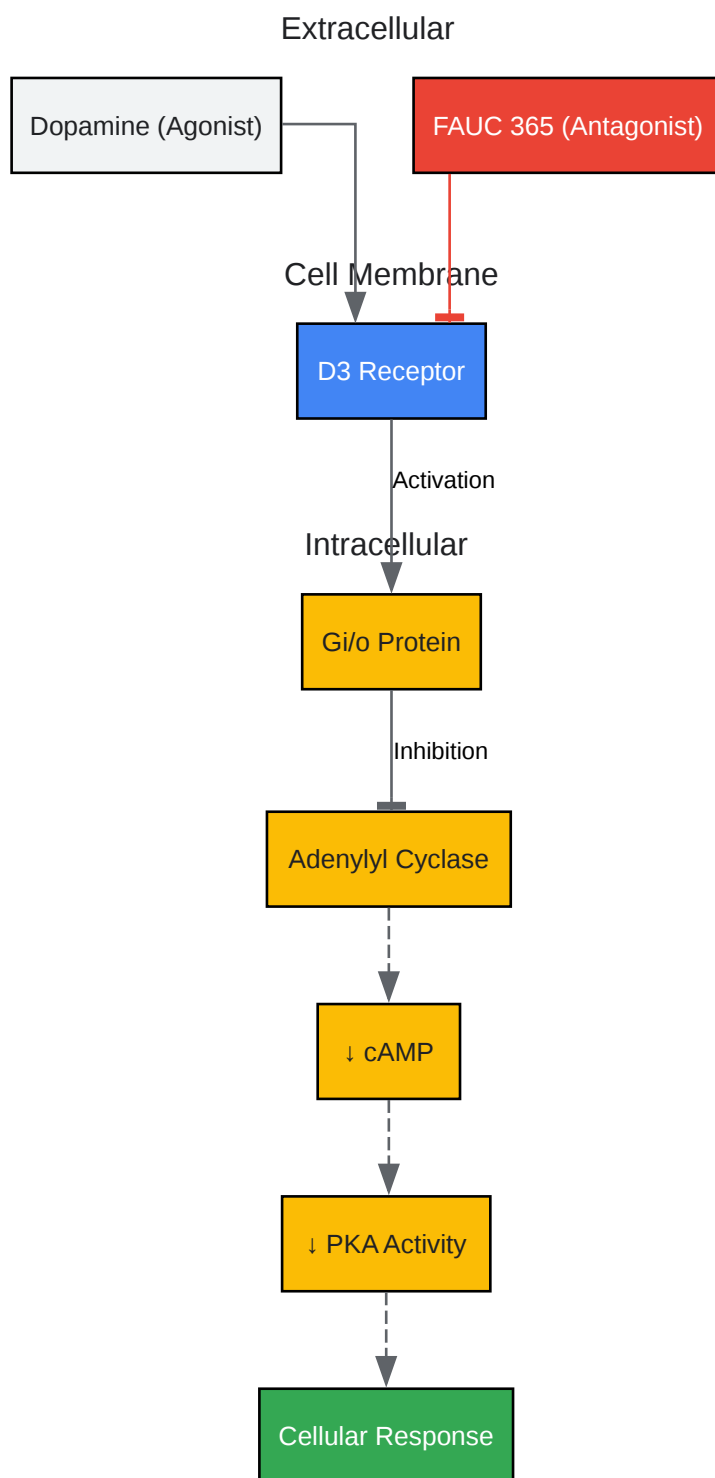
Experimental Workflow for D3 Receptor Selectivity

In Vitro Assays

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Caption: Workflow for determining D3 receptor selectivity.

Dopamine D3 Receptor Signaling Pathway

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Caption: Dopamine D3 receptor signaling cascade.

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References

- 1. FAUC-365 | 474432-66-1 [chemicalbook.com]
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